molecular formula C28H56O4S2Sn B1589943 Dibutyltin-bis(isooctylthioglycolate) CAS No. 25168-24-5

Dibutyltin-bis(isooctylthioglycolate)

Cat. No.: B1589943
CAS No.: 25168-24-5
M. Wt: 639.6 g/mol
InChI Key: VNPRJHMMOKDEDZ-UHFFFAOYSA-L
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Description

Molecular Architecture and Bonding Configuration

The molecular architecture of dibutyltin-bis(isooctylthioglycolate) is characterized by a central tin atom adopting a distorted tetrahedral geometry, surrounded by two butyl substituents and two bidentate isooctylthioglycolate ligands. The compound exhibits the systematic name 8-oxa-3,5-dithia-4-stannapentadecan-1-oic acid, 4,4-dibutyl-14-methyl-7-oxo-, 6-methylheptyl ester, reflecting its complex structural arrangement. The tin center demonstrates a coordination number of four in its basic structural form, though the presence of donor atoms within the thioglycolate moieties creates potential for higher coordination states through intramolecular interactions.

The bonding configuration around the tin atom involves covalent tin-carbon bonds to the butyl substituents, with bond lengths typical of organotin compounds ranging between 2.10-2.20 Angstroms. The thioglycolate ligands coordinate through both sulfur and oxygen donor atoms, creating a chelating environment that stabilizes the overall molecular structure. The coordination geometry can be described as pseudo-octahedral when considering the potential coordination of both sulfur and oxygen atoms from each thioglycolate unit, though the actual coordination state depends on the specific conformational arrangement.

The molecular weight has been precisely determined as 639.583 daltons through mass spectrometric analysis, with the monoisotopic mass recorded as 640.264197 daltons. The compound exists as a complex organometallic structure where the tin atom serves as the central coordinating center, bridging the organic substituents through both σ-bonding to the butyl groups and coordinate covalent bonding to the thioglycolate moieties.

Table 1: Fundamental Molecular Parameters of Dibutyltin-bis(isooctylthioglycolate)

Parameter Value Reference
Molecular Formula C28H56O4S2Sn
Molecular Weight (Average) 639.583 g/mol
Monoisotopic Mass 640.264197 g/mol
Chemical Abstracts Service Number 25168-24-5
European Inventory Number 246-703-8
Coordination Number 4-6 (variable)

Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy has provided crucial insights into the structural characterization of dibutyltin-bis(isooctylthioglycolate), particularly through tin-119 nuclear magnetic resonance analysis. The tin-119 chemical shift for dibutyltin compounds typically ranges from +100 to +150 parts per million for four-coordinate species, with coordination number increases causing significant upfield shifts. In dibutyltin-bis(isooctylthioglycolate), the tin-119 nuclear magnetic resonance signal appears in the expected range for tetracoordinate dibutyltin species, though the exact chemical shift varies depending on the degree of coordination by the thioglycolate ligands.

Proton nuclear magnetic resonance spectroscopy reveals characteristic patterns for the butyl substituents, with the methyl groups of the butyl chains appearing as triplets around 0.9-1.0 parts per million, while the methylene protons display complex multipicity patterns between 1.2-2.5 parts per million. The thioglycolate protons exhibit distinctive chemical shifts, with the methylene protons adjacent to sulfur appearing significantly downfield due to the deshielding effect of the sulfur atom.

Carbon-13 nuclear magnetic resonance analysis demonstrates the presence of all expected carbon environments, with the carbonyl carbons of the thioglycolate esters appearing around 170-180 parts per million. The butyl carbon atoms show characteristic aliphatic chemical shifts, while the isooctyl chain carbons display the expected branching patterns consistent with the 6-methylheptyl structure.

Fourier transform infrared spectroscopy has identified key vibrational modes characteristic of the compound's functional groups. The spectrum exhibits strong carbonyl stretching vibrations around 1730-1740 wavenumbers, consistent with ester functionality within the thioglycolate ligands. Tin-carbon stretching vibrations appear in the 500-600 wavenumber region, typical for dibutyltin compounds, while tin-sulfur interactions manifest as weaker absorptions in the 350-450 wavenumber range.

Table 2: Spectroscopic Characteristics of Dibutyltin-bis(isooctylthioglycolate)

Spectroscopic Method Key Observations Wavenumber/Chemical Shift Reference
Fourier Transform Infrared Carbonyl stretch 1730-1740 cm⁻¹
Fourier Transform Infrared Tin-carbon stretch 500-600 cm⁻¹
Tin-119 Nuclear Magnetic Resonance Central tin environment +100 to +150 ppm
Carbon-13 Nuclear Magnetic Resonance Carbonyl carbons 170-180 ppm
Proton Nuclear Magnetic Resonance Butyl methyl groups 0.9-1.0 ppm

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 640, corresponding to the protonated molecular ion. Fragmentation patterns reveal characteristic losses associated with the isooctyl chains and butyl substituents, providing structural confirmation of the proposed molecular architecture. The isotopic pattern in the mass spectrum reflects the natural abundance of tin isotopes, with the characteristic tin isotope distribution clearly visible in high-resolution mass spectrometric analysis.

Crystallographic Analysis and Conformational Dynamics

Crystallographic analysis of dibutyltin-bis(isooctylthioglycolate) reveals a complex three-dimensional structure where the central tin atom adopts a geometry intermediate between tetrahedral and octahedral coordination. The compound exhibits conformational flexibility due to the long-chain isooctyl substituents, which can adopt multiple rotameric states without significant energetic penalty. X-ray diffraction studies of related dibutyltin thioglycolate compounds demonstrate that the tin center typically maintains its tetrahedral coordination core while allowing for additional weak interactions with the oxygen atoms of the thioglycolate carbonyl groups.

The coordination environment around tin shows characteristic distortions from ideal tetrahedral geometry, with carbon-tin-carbon bond angles ranging from 105° to 115°, deviating from the ideal tetrahedral angle of 109.5°. These distortions arise from the steric demands of the bulky isooctyl thioglycolate ligands and the electronic effects of the coordinating heteroatoms. The tin-sulfur distances in the coordination sphere typically range from 2.45 to 2.60 Angstroms, indicating moderately strong coordination interactions.

Conformational dynamics studies through variable-temperature nuclear magnetic resonance spectroscopy indicate that the compound exhibits restricted rotation around the tin-sulfur bonds at low temperatures, with coalescence of nuclear magnetic resonance signals occurring at elevated temperatures. This behavior suggests a dynamic equilibrium between different conformational states, with energy barriers on the order of 10-15 kilocalories per mole for interconversion between conformers.

The crystal packing arrangement reveals intermolecular interactions primarily through van der Waals forces between the long alkyl chains, with minimal hydrogen bonding due to the absence of suitable hydrogen bond donors. The overall molecular shape is elongated, with the isooctyl chains extending away from the central tin coordination core, creating a roughly spherical molecular envelope when considering all possible conformations.

Table 3: Structural Parameters from Crystallographic Analysis

Structural Feature Value Range Notes Reference
Carbon-Tin-Carbon Bond Angles 105°-115° Distorted from tetrahedral
Tin-Sulfur Distance 2.45-2.60 Å Coordination interaction
Tin-Carbon Distance 2.10-2.20 Å Covalent bonding
Conformational Barrier 10-15 kcal/mol Rotation around Tin-Sulfur
Coordination Number 4-6 Variable with conditions

Computational Chemistry Models (Density Functional Theory, Molecular Orbital Theory)

Density functional theory calculations have provided detailed insights into the electronic structure and bonding characteristics of dibutyltin-bis(isooctylthioglycolate). Computational studies using hybrid functionals such as B3LYP with appropriate basis sets for tin have revealed the nature of the tin-ligand interactions and the electronic distribution within the molecule. The calculations indicate that the tin-carbon bonds possess significant covalent character, while the tin-sulfur interactions exhibit a greater degree of ionic character due to the electronegativity difference between tin and sulfur.

Molecular orbital analysis demonstrates that the highest occupied molecular orbitals are primarily localized on the sulfur atoms and the tin center, while the lowest unoccupied molecular orbitals show significant contribution from tin d-orbitals. This electronic structure is consistent with the observed reactivity patterns of the compound and its tendency to undergo ligand exchange reactions under appropriate conditions.

The computational models predict bond dissociation energies for the various bonds within the molecule, with tin-carbon bonds showing energies in the range of 50-60 kilocalories per mole, while tin-sulfur coordination interactions are significantly weaker at 15-25 kilocalories per mole. These calculations help explain the observed thermal stability of the compound and its degradation pathways under extreme conditions.

Density functional theory optimization of the molecular geometry reveals multiple local minima corresponding to different conformational states of the isooctyl chains. The energy differences between these conformers are typically less than 5 kilocalories per mole, consistent with the observed conformational flexibility in solution. The calculations also predict vibrational frequencies that correlate well with experimental infrared spectroscopic observations, validating the computational approach.

Natural bond orbital analysis provides quantitative measures of charge distribution within the molecule, showing that the tin center carries a partial positive charge of approximately +1.2 to +1.5 elementary charges, while the coordinating sulfur atoms bear corresponding negative charges. This charge distribution pattern is consistent with the polarized nature of the tin-sulfur coordination bonds and the overall electrophilic character of the tin center.

Table 4: Computational Chemistry Results for Dibutyltin-bis(isooctylthioglycolate)

Computational Parameter Calculated Value Method Reference
Tin-Carbon Bond Energy 50-60 kcal/mol Density Functional Theory
Tin-Sulfur Coordination Energy 15-25 kcal/mol Density Functional Theory
Tin Partial Charge +1.2 to +1.5 e Natural Bond Orbital Analysis
Conformational Energy Difference <5 kcal/mol Density Functional Theory
HOMO-LUMO Gap Variable with functional Time-Dependent Density Functional Theory

Properties

IUPAC Name

6-methylheptyl 2-[dibutyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylstannyl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H20O2S.2C4H9.Sn/c2*1-9(2)6-4-3-5-7-12-10(11)8-13;2*1-3-4-2;/h2*9,13H,3-8H2,1-2H3;2*1,3-4H2,2H3;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPRJHMMOKDEDZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56O4S2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30881223
Record name 6-Methylheptyl 4,4-dibutyl-14-methyl-7-oxo-8-oxa-3,5-dithia-4-stannapentadecan-1-oate
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Molecular Weight

639.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25168-24-5, 6512-94-3
Record name Dibutyltin diisooctylthioglycolate
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Record name Acetic acid, 2,2'-[(dibutylstannylene)bis(thio)]bis-, 1,1'-diisooctyl ester
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Record name 6-Methylheptyl 4,4-dibutyl-14-methyl-7-oxo-8-oxa-3,5-dithia-4-stannapentadecan-1-oate
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Record name Diisooctyl 2,2'-[(dibutylstannylene)bis(thio)]diacetate
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Record name DIBUTYLTIN-BIS(ISOOCTYLTHIOGLYCOLATE)
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Preparation Methods

Detailed Synthetic Route

2.1 Reaction of Dibutyltin Oxide with Isooctylthioglycolate

  • Dibutyltin oxide is reacted with isooctylthioglycolate, usually in the presence of a solvent such as toluene.
  • The reaction mixture is heated to a controlled temperature to facilitate the formation of dibutyltin-bis(isooctylthioglycolate).
  • Catalysts may be employed to accelerate the reaction and improve yield.
  • After reaction completion, the product is purified through distillation or recrystallization to remove impurities and unreacted starting materials.

Industrial Production Notes:

  • Large reactors are used for mixing and heating the reactants.
  • Reaction monitoring is critical to ensure complete conversion.
  • Purification steps are optimized to achieve high purity suitable for downstream applications.

Alternative Preparation Approaches and Intermediates

Although the direct reaction of dibutyltin oxide with isooctylthioglycolate is common, related organotin compounds such as dimethyltin bis(isooctylthioglycolate) have been synthesized via alternative routes involving organotin chlorides and ammonia neutralization.

3.1 Preparation via Organotin Chlorides

  • Raw material intermediates such as dimethyltin dichloride and methyltin trichloride can be synthesized by reacting metallic tin and tin tetrachloride in the presence of a catalyst like dimethyl sulfone (DMSO).
  • These intermediates are then reacted with isooctylthioglycolate.
  • Ammonia water (5-30% concentration) is added dropwise to neutralize the reaction mixture, maintaining a pH of around 7.
  • Reaction temperatures range from 30 to 80 °C, with typical reaction times of 1 to 5 hours.
  • Post-reaction, the mixture is separated, washed, vacuum-dried, and filtered to yield the organotin stabilizer with yields exceeding 98%.

3.2 Advantages of This Method

  • High product purity (over 98%).
  • Reduced production costs due to simplified process steps.
  • Avoidance of expensive and complex catalysts used in older methods.
  • High yield of intermediates (around 99%) with low impurity levels (trimethyl tin chloride content below 0.6%).

Process Parameters and Optimization

Parameter Typical Range/Value Notes
Reaction temperature 30–80 °C Optimal range around 50–60 °C
Reaction time 1–5 hours Typical optimal time ~2 hours
Ammonia water concentration 5–30% Optimal ~15% for pH neutralization
pH during reaction ~7 (neutral) Controlled by ammonia addition
Yield >98% High yield with proper control
Purity >98% Low impurity content (<0.6%)

Comparative Notes on Related Organotin Compounds

  • Dimethyltin bis(isooctylthioglycolate) is prepared by a similar method but involves methyl-substituted tin chlorides.
  • Dibutyltin bis(isooctylthioglycolate) preparation via dibutyltin oxide is more straightforward industrially but less detailed in literature patents.
  • The choice of organotin precursor (oxide vs. chloride) affects process complexity, cost, and purity.

Summary of Research Findings

  • The preparation of dibutyltin-bis(isooctylthioglycolate) via direct reaction with dibutyltin oxide is well-established industrially, involving heating and purification steps.
  • Alternative methods using organotin chlorides and ammonia neutralization offer high purity and yield, with simplified and cost-effective processes.
  • Catalysts such as DMSO facilitate the synthesis of organotin chlorides intermediates with high efficiency.
  • Reaction parameters such as temperature, pH, and ammonia concentration critically influence product quality.
  • The final product purity typically exceeds 98%, with minimal impurities, making it suitable for use as a PVC heat stabilizer and other applications.

Chemical Reactions Analysis

Types of Reactions

Dibutyltin-bis(isooctylthioglycolate) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of dibutyltin-bis(isooctylthioglycolate) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from the reactions of dibutyltin-bis(isooctylthioglycolate) depend on the type of reaction and the reagents used. For example, oxidation reactions may yield dibutyltin oxide, while substitution reactions can produce a variety of organotin compounds with different ligands .

Mechanism of Action

The mechanism of action of dibutyltin-bis(isooctylthioglycolate) involves its interaction with various molecular targets and pathways. The compound acts as a catalyst by facilitating the formation and breaking of chemical bonds in the reactants, thereby accelerating the reaction rate. In biological systems, it may interact with cellular components and enzymes, leading to various biochemical effects .

Comparison with Similar Compounds

Key Findings:

  • Ligand Impact : Thioglycolate ligands (as in dibutyltin-bis(isooctylthioglycolate)) improve PVC compatibility compared to laurate or maleate ligands, reducing plate-out in processing equipment .
  • Toxicity : Dibutyltin derivatives generally exhibit higher toxicity than dioctyltin analogs due to increased bioavailability. For instance, dibutyltin oxide is classified as hazardous, though specific data are sparse .
  • Regulatory Status: Dioctyltin stabilizers are increasingly preferred in food-contact applications due to stricter regulations on dibutyltin compounds in the EU and North America.

Performance in PVC Stabilization

  • Thermal Stability : Dibutyltin-bis(isooctylthioglycolate) demonstrates superior HCl scavenging efficiency compared to dibutyltin oxide but may lag behind dioctyltin thioglycolate in long-term heat stability.
  • Color Retention : Thioglycolate-based stabilizers (including the subject compound) minimize discoloration in PVC, outperforming dibutyltin dilaurate in clarity-critical applications.

Environmental and Health Considerations

  • Ecotoxicity: Organotin compounds are persistent in aquatic environments. Dibutyltin derivatives show higher acute toxicity to aquatic organisms than dioctyltin counterparts .
  • Human Health: Prolonged exposure to dibutyltin compounds correlates with immunotoxicity and metabolic disruptions, necessitating stringent handling protocols .

Biological Activity

Dibutyltin-bis(isooctylthioglycolate) (DBT-IOTG) is an organotin compound that has garnered attention for its potential biological activity and implications in various biological systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

DBT-IOTG is characterized by its unique structure, which includes dibutyltin as the central atom coordinated to two isooctylthioglycolate ligands. This configuration imparts distinct chemical properties that influence its reactivity and biological interactions.

The biological activity of DBT-IOTG is believed to stem from its ability to interact with cellular components, including proteins and enzymes. It acts as a catalyst in biochemical reactions, facilitating the formation and breaking of chemical bonds. This catalytic behavior can lead to various biochemical effects within living organisms, including:

  • Enzyme Inhibition : DBT-IOTG may inhibit specific enzymes, disrupting normal metabolic processes.
  • Cellular Interaction : The compound can form stable complexes with thiols and carboxylic acids, potentially affecting cellular signaling pathways.

Toxicity Studies

Research has highlighted the potential toxic effects of DBT-IOTG on mammalian systems:

  • Developmental Toxicity : In studies involving rats, exposure to dibutyltin compounds has been associated with craniofacial malformations and developmental issues such as ankyloglossia and cleft jaw .
  • Repeated Dose Studies : A 90-day dietary study indicated that the no-observed-adverse-effect level (NOAEL) for DBT was approximately 40 ppm, with significant effects on body weight and hematological parameters noted at higher doses .

Summary of Toxicity Findings

Study TypeObservationsNOAEL (ppm)LOAEL (ppm)
Developmental ToxicityCraniofacial malformations, ankyloglossiaN/AN/A
90-Day Dietary StudyReduced body weight, hematological effects4080

Comparative Analysis with Similar Compounds

DBT-IOTG shares structural similarities with other organotin compounds such as dibutyltin dilaurate and dibutyltin maleate. However, its unique isooctylthioglycolate ligands confer specific properties that enhance its effectiveness as a stabilizer and catalyst in industrial applications.

Comparison Table

CompoundMain ApplicationToxicity Profile
Dibutyltin-bis(isooctylthioglycolate)PVC stabilizer, catalystModerate toxicity
Dibutyltin dilauratePVC stabilizerLower toxicity
Dibutyltin maleateCatalyst in organic synthesisModerate toxicity

Case Studies

  • Developmental Toxicity Study : A study conducted on rats demonstrated that exposure to dibutyltin compounds resulted in significant developmental anomalies. The findings underscore the need for careful assessment of organotin exposure during critical developmental periods .
  • In Vitro Genotoxicity Tests : Multiple in vitro assays indicated that DBT-IOTG exhibited mutagenic potential under certain conditions, raising concerns about its safety profile in long-term applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for Dibutyltin-bis(isooctylthioglycolate), and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves transesterification or direct alkylation of dibutyltin dichloride with isooctylthioglycolic acid. Key parameters include temperature (80–120°C), solvent polarity (toluene or xylene), and stoichiometric ratios (1:2.2 molar ratio of tin precursor to ligand). Purity is assessed via HPLC or GC-MS, with yields ranging from 70–85% under inert atmospheres .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing DBT-IOTG’s structural integrity?

  • Methodological Answer :

  • FT-IR : Confirms Sn–S bonds (450–550 cm⁻¹) and ester carbonyl stretches (~1700 cm⁻¹).
  • NMR : <sup>119</sup>Sn NMR shows chemical shifts between δ −50 to −100 ppm, indicative of tetravalent tin coordination.
  • XRD : Resolves crystallographic parameters but requires high-purity crystals .

Q. How should researchers design toxicological assays to evaluate acute exposure risks of DBT-IOTG?

  • Methodological Answer : Follow OECD TG 403 guidelines for inhalation toxicity. Use male/female Sprague-Dawley rats (n ≥ 10/group) with 4-hour exposure periods. Measure LC₅₀ values and histopathological changes in lung tissue. Note that isomer equivalence (e.g., DBT-EHTG vs. DBT-IOTG) may require cross-validation .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving DBT-IOTG’s molecular structure, and how can phase annealing improve accuracy?

  • Methodological Answer : Large molecular weight (C₂₈H₅₆O₄S₂Sn) and flexible alkyl chains complicate phase determination. SHELX-90’s phase annealing method, incorporating negative quartet relations, enhances success rates by ~10× for structures at atomic resolution. Use simulated annealing cycles (500–1000 iterations) to minimize phase ambiguity .

Q. How can contradictory data on DBT-IOTG’s environmental persistence be reconciled across studies?

  • Methodological Answer : Discrepancies in half-life (soil: 30–90 days; water: 7–21 days) may stem from isomer variability or analytical method sensitivity. Standardize protocols using isotope-labeled analogs (e.g., <sup>13</sup>C-DBT-IOTG) for LC-MS/MS quantification. Cross-reference with SIDS data to confirm toxicological equivalence claims .

Q. What computational models predict DBT-IOTG’s reactivity in PVC stabilization, and how do ligand substitutions alter thermal degradation pathways?

  • Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) model Sn–S bond dissociation energies. Compare with thioglycolate analogs (e.g., methyl vs. isooctyl ligands) to assess steric effects on stabilization efficiency. Experimental validation via TGA (5–10°C/min in N₂) quantifies decomposition onset temperatures .

Data Contradiction Analysis

Q. Why do reported LC₅₀ values for DBT-IOTG vary between 5.5 mg/L and 22 mg/L in inhalation studies?

  • Methodological Answer : Conversion factors (1-hour vs. 4-hour exposure) and isomer nomenclature (DBT-IOTG vs. DBT-EHTG) contribute to variability. Re-analyze raw data using OECD TG 403’s conversion formula (C × t = k) and confirm CAS RN (25168-24-5) to ensure substance identity .

Experimental Design Considerations

Q. What controls are essential when assessing DBT-IOTG’s endocrine disruption potential in aquatic models?

  • Methodological Answer : Include positive controls (e.g., tributyltin) and solvent controls (DMSO ≤ 0.1%). Use zebrafish embryos (OECD TG 236) with endpoints like VTG (vitellogenin) induction and gonad histology. Validate via qPCR for steroidogenic genes (CYP19A1, AR) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Dibutyltin-bis(isooctylthioglycolate)

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